molecular formula C15H19NO B5581171 5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one CAS No. 61997-76-0

5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one

Cat. No.: B5581171
CAS No.: 61997-76-0
M. Wt: 229.32 g/mol
InChI Key: SOPAHYKHHSLSLX-UHFFFAOYSA-N
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Description

5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C14H19NO It is a derivative of cyclohexenone and is characterized by the presence of a dimethyl group and an amino group attached to the cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with 2-methylaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the enaminone structure. The reaction conditions may vary, but common reagents include acids like hydrochloric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted enaminone derivatives .

Scientific Research Applications

5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-dimethyl-3-[(4-piperidyl)methylamino]cyclohex-2-en-1-one
  • 5,5-dimethyl-3-(phenylamino)cyclohex-2-en-1-one
  • 3-formyl-5,5-dimethyl-2-cyclohexen-1-one

Uniqueness

5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,5-dimethyl-3-(2-methylanilino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11-6-4-5-7-14(11)16-12-8-13(17)10-15(2,3)9-12/h4-8,16H,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPAHYKHHSLSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=O)CC(C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351371
Record name ST024316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61997-76-0
Record name ST024316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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